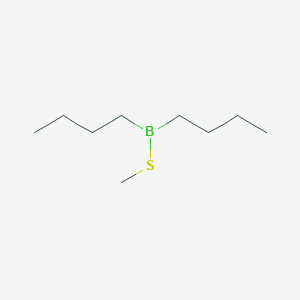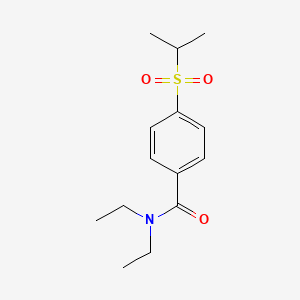
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tetrahydrothiopyran ring substituted with a thienyl group. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the thienyl group. The final step involves the formation of the piperidine ring and its subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it may act as a catalyst or reactant, facilitating the transformation of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(4-Methyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
- 1-[4-(4-Ethyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
Uniqueness
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both a thienyl group and a tetrahydrothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
21602-61-9 |
|---|---|
Fórmula molecular |
C14H22ClNS2 |
Peso molecular |
303.9 g/mol |
Nombre IUPAC |
1-(4-thiophen-2-ylthian-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NS2.ClH/c1-2-8-15(9-3-1)14(6-11-16-12-7-14)13-5-4-10-17-13;/h4-5,10H,1-3,6-9,11-12H2;1H |
Clave InChI |
ZGMWRDZBBNGZIK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCSCC2)C3=CC=CS3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



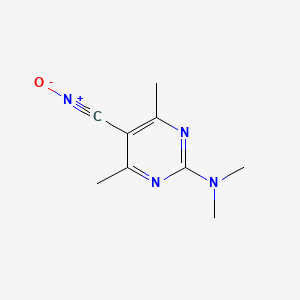
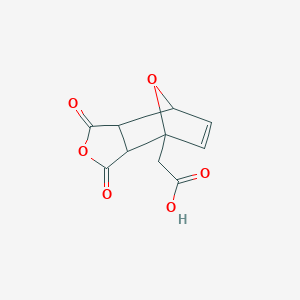
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
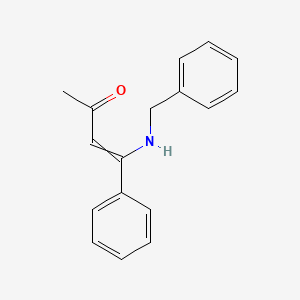
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)


